REACTION_CXSMILES
|
[S:1]([Cl:3])Cl.N1C=CC=CC=1.[CH2:10]([NH:13][CH2:14][CH2:15][CH3:16])[CH2:11][CH3:12]>ClCCl>[CH2:10]([N:13]([CH2:14][CH2:15][CH3:16])[S:1][Cl:3])[CH2:11][CH3:12]
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
S(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
C(CC)NCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained between -5° and 0° C
|
Type
|
ADDITION
|
Details
|
was added, over 30 minutes, while the temperature
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was maintained between -5° and 0° C
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for 2 hours, while the temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
150 ml of diethyl ether was added
|
Type
|
FILTRATION
|
Details
|
the resulting solution was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(SCl)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |